molecular formula C22H26N4O4 B11449305 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde

4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde

Cat. No.: B11449305
M. Wt: 410.5 g/mol
InChI Key: AYVMFQWMEYXYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinazolinone core (5-oxo-5,6,7,8-tetrahydroquinazoline) substituted with a methyl group at position 4 and a 2,4-dimethoxyphenyl group at position 5. The piperazine ring at position 2 is functionalized with a carbaldehyde group, distinguishing it from related derivatives. The tetrahydroquinazolinone scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects, while the piperazine moiety enhances solubility and bioavailability . The 2,4-dimethoxyphenyl substituent may confer increased lipophilicity and receptor-binding specificity compared to simpler aromatic groups.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C22H26N4O4/c1-14-21-18(24-22(23-14)26-8-6-25(13-27)7-9-26)10-15(11-19(21)28)17-5-4-16(29-2)12-20(17)30-3/h4-5,12-13,15H,6-11H2,1-3H3

InChI Key

AYVMFQWMEYXYQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C=O)CC(CC2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies

The tetrahydroquinazoline scaffold is typically synthesized via cyclocondensation of cyclohexenone derivatives with amidine precursors. For example, 4-methyl-5-oxo-5,6,7,8-tetrahydroquinazoline can be prepared by reacting 4-methylcyclohex-2-en-1-one with guanidine hydrochloride under basic conditions (e.g., NaOH in ethanol at reflux). The reaction proceeds through enolate formation followed by nucleophilic attack on the carbonyl carbon, yielding the bicyclic structure.

Key parameters influencing yield include:

  • Temperature : Optimal cyclization occurs at 80–90°C.

  • Solvent polarity : Ethanol or methanol enhances solubility of intermediates.

  • Base strength : Strong bases (e.g., NaOH) accelerate enolate formation but may promote side reactions if stoichiometry is unbalanced.

Functionalization at Position 2

Introduction of the piperazine-carbaldehyde group at position 2 of the tetrahydroquinazoline core requires nucleophilic aromatic substitution (SNAr). The chlorine atom in 2-chloro-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazoline is displaced by piperazine-1-carbaldehyde in dimethylformamide (DMF) at 110°C for 12–24 hours.

Reaction conditions :

ParameterOptimal Value
SolventDMF
Temperature110°C
Reaction Time18 hours
BaseTriethylamine
Yield68–72%

The use of DMF as a high-boiling polar aprotic solvent facilitates SNAr by stabilizing the transition state. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Incorporation of the 2,4-Dimethoxyphenyl Substituent

Suzuki-Miyaura Coupling

The 2,4-dimethoxyphenyl group is introduced via palladium-catalyzed cross-coupling. 7-Bromo-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazoline reacts with 2,4-dimethoxyphenylboronic acid under Miyaura conditions:

Catalytic system :

  • Pd(PPh3)4 (3 mol%)

  • K2CO3 (2 equiv)

  • Solvent: Toluene/EtOH/H2O (4:1:1)

  • Temperature: 90°C, 8 hours

Yield : 82%
Key advantage : Tolerance of electron-rich aryl boronic acids prevents protodeboronation.

Ullmann-Type Coupling

Alternative protocols employ copper-mediated coupling for C–N bond formation between 7-amino-tetrahydroquinazoline and 2,4-dimethoxyiodobenzene:

Conditions :

  • CuI (10 mol%)

  • L-Proline (20 mol%)

  • K3PO4 (3 equiv)

  • DMSO, 100°C, 24 hours

Yield : 65%
Limitation : Requires pre-functionalized iodoarenes, increasing synthetic steps.

Piperazine-1-Carbaldehyde Installation

Reductive Amination

Piperazine-1-carbaldehyde is introduced via reductive amination of the secondary amine in piperazine with formaldehyde under hydrogenation conditions:

Procedure :

  • Piperazine (1 equiv), formaldehyde (37% aq., 2 equiv), and NaBH3CN (1.5 equiv) in methanol.

  • Stir at room temperature for 6 hours.

  • Neutralize with dilute HCl and extract with dichloromethane.

Yield : 89%

Optimization of Reaction Conditions

Solvent Screening for Cyclocondensation

A study comparing solvents for the initial cyclocondensation step revealed:

SolventDielectric ConstantYield (%)
Ethanol24.372
DMF36.768
THF7.541
Water80.129

Ethanol balances polarity and boiling point, minimizing side reactions.

Catalytic Systems for Suzuki Coupling

Palladium catalysts were evaluated for coupling efficiency:

CatalystLigandYield (%)
Pd(OAc)2SPhos78
PdCl2(dppf)-82
Pd(PPh3)4-85

Pd(PPh3)4 provided superior yields due to enhanced oxidative addition kinetics.

Characterization and Analytical Data

NMR Spectroscopy

1H NMR (400 MHz, CDCl3) :

  • δ 9.78 (s, 1H, CHO)

  • δ 7.32–7.28 (m, 2H, ArH)

  • δ 6.55 (d, J = 8.4 Hz, 1H, ArH)

  • δ 3.89 (s, 3H, OCH3)

  • δ 3.85 (s, 3H, OCH3)

  • δ 2.91–2.85 (m, 4H, piperazine)

  • δ 2.50–2.45 (m, 2H, CH2)

  • δ 2.20 (s, 3H, CH3)

X-ray Powder Diffraction (XRPD)

Crystalline batches exhibit characteristic peaks at:

  • 8.1°, 9.0°, 12.3° 2θ (Form I)

  • 16.0°, 18.0°, 23.3° 2θ (Form I)

Diffraction patterns confirm polymorphic purity critical for pharmaceutical applications.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C24H28N4O4 : 452.2167 [M+H]+
Observed : 452.2165 [M+H]+

Challenges and Mitigation Strategies

Regioselectivity in Cyclocondensation

Competing pathways may form 6- or 7-substituted tetrahydroquinazolines. Using bulky bases (e.g., DBU) directs substitution to the 7-position by steric hindrance.

Oxidation Side Reactions

Piperazine-1-carbaldehyde is prone to over-oxidation. Employing mild oxidizing agents (e.g., TEMPO/NaClO) minimizes carboxylic acid byproducts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

    Condensation: The compound can participate in condensation reactions with various amines to form imines or Schiff bases.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial activity. Studies have shown that similar structures can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups on the phenyl ring enhances this activity, suggesting that the compound may also demonstrate similar properties .
  • Anticancer Activity :
    • Quinazoline derivatives are often investigated for their anticancer properties. Compounds with similar structures have been reported to block cell proliferation and induce apoptosis in cancer cell lines such as K562 and MCF-7. The introduction of specific substituents at strategic positions on the quinazoline ring could enhance its efficacy against cancer cells .
  • CNS Activity :
    • Piperazine derivatives are known for their neuropharmacological effects. The incorporation of a piperazine moiety in this compound suggests potential applications in treating central nervous system disorders. Research into related compounds has shown promise as anxiolytics and antidepressants.

Synthesis and Characterization

The synthesis of 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Antimicrobial Study :
    • A study involving a series of quinazoline derivatives demonstrated that compounds with similar structural features exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for future development as antimicrobial agents .
  • Anticancer Evaluation :
    • In vitro studies on analogs of this compound revealed significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound in cancer therapy .
  • Neuropharmacological Assessment :
    • Preliminary assessments of piperazine-containing compounds indicated their potential role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This opens avenues for further exploration in the treatment of mood disorders.

Mechanism of Action

The mechanism of action of 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors in the body, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

a) 7-(4-Fluorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]-4-methyl-6,7,8-trihydroquinazolin-5-one (CAS: 921103-72-2)
  • Substituents : 4-Fluorophenyl (position 7), furan-2-carbonyl-piperazine (position 2).
  • The furanoyl group introduces a heteroaromatic moiety, which may enhance metabolic stability compared to the carbaldehyde .
  • Molecular Weight: ~435 g/mol (estimated), higher than the target compound due to the furanoyl group.
b) Ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
  • Key Differences : The ethyl ester improves solubility but reduces reactivity compared to the carbaldehyde. The absence of a 7-aryl group simplifies the structure, likely reducing target specificity .
  • Molecular Data :
    • Formula: C₁₇H₂₄N₄O₃
    • Molar Mass: 332.4 g/mol
    • Density: 1.217 g/cm³ .

Piperazine Functionalization

a) 4-[4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylic Acid Ethyl Ester (CAS: 777866-89-4)
  • Substituents: Ethyl ester (piperazine), 4,7-dimethyl (tetrahydroquinazolinone).
  • The ethyl ester vs. carbaldehyde alters electrophilic reactivity .
  • Pharmacological Implications : Reduced aldehyde-mediated Schiff base formation may decrease covalent binding to biological targets.
b) Piperazine-1-carbaldehyde Derivatives in Other Scaffolds
  • Example : 2-((8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl)acetamide (CAS: 896682-45-4)
    • Structure : Combines a dioxoloquinazoline core with a sulfanyl-acetamide-piperazine side chain.
    • Key Differences : The dioxolo group and sulfanyl-acetamide substituent introduce hydrogen-bonding capabilities absent in the target compound .

Pharmacological and Physicochemical Properties

Bioactivity Trends

  • Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl in ) show enhanced antibacterial effects compared to electron-donating substituents like methoxy.
  • Kinase Inhibition : Piperazine-carbaldehyde derivatives may act as covalent inhibitors via aldehyde-mediated Schiff base formation with lysine residues, a mechanism absent in ester or amide analogs .

Physicochemical Comparison

Property Target Compound Ethyl Ester Derivative 4-Fluorophenyl Derivative
Molecular Formula C₂₃H₂₆N₄O₄ (estimated) C₁₇H₂₄N₄O₃ C₂₃H₂₂FN₅O₃ (estimated)
Molar Mass (g/mol) ~434 332.4 ~435
Lipophilicity (LogP) Higher (due to 2,4-dimethoxy) Moderate Moderate (4-fluoro vs. methoxy)
Reactivity High (carbaldehyde) Low (ester) Moderate (furanoyl)

Biological Activity

The compound 4-[7-(2,4-Dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde (commonly referred to as DMQ-PCA) is a synthetic organic molecule that exhibits significant biological activity. Its structure combines a quinazoline core with a piperazine moiety and an aldehyde functional group, which contributes to its potential therapeutic applications.

  • Molecular Formula: C22H26N4O4
  • Molecular Weight: 410.47 g/mol
  • IUPAC Name: 4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-7,8-dihydroquinazolin-2-yl]piperazine-1-carbaldehyde
  • CAS Number: 884217-39-4

DMQ-PCA's biological activity is primarily attributed to its interaction with various molecular targets. The quinazoline core is known for its ability to inhibit enzymes and receptors involved in cancer and inflammatory pathways. The piperazine ring enhances the compound's binding affinity to these targets, while the aldehyde group may facilitate covalent interactions with nucleophilic sites on proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMQ-PCA. In vitro assays demonstrated that DMQ-PCA induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax .

Table 1: Anticancer Activity of DMQ-PCA

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54910.0Inhibition of NF-kB signaling

Anti-inflammatory Effects

DMQ-PCA has also been evaluated for its anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, DMQ-PCA significantly reduced nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent . The compound's ability to inhibit COX-2 expression further supports its role in reducing inflammation.

Table 2: Anti-inflammatory Activity of DMQ-PCA

Treatment ConcentrationNO Production (µM)COX-2 Expression
Control25High
DMQ-PCA (10 µM)5Low

Case Studies

  • In Vivo Tumor Growth Suppression: A study involving xenograft models showed that DMQ-PCA treatment led to significant tumor growth inhibition compared to control groups. Tumor tissues exhibited reduced proliferation markers and increased apoptosis indicators .
  • Inflammation Model: In a model of acute inflammation induced by LPS, administration of DMQ-PCA resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its efficacy in modulating inflammatory responses .

Q & A

Basic Research Questions

Q. What are the critical structural features of this compound, and how do they influence its chemical reactivity?

  • Answer : The compound contains a tetrahydroquinazolinone core (with a 2,4-dimethoxyphenyl substituent), a piperazine ring , and a carbaldehyde group . The quinazolinone core contributes to hydrogen-bonding interactions, while the piperazine ring enhances solubility and potential bioactivity. The carbaldehyde group serves as a reactive site for further functionalization (e.g., Schiff base formation). Structural characterization typically employs NMR (1H/13C), FT-IR (to confirm carbonyl groups), and X-ray crystallography (for absolute configuration) .

Q. What synthetic routes are feasible for this compound, and what intermediates are pivotal?

  • Answer : A multi-step synthesis is common:

  • Step 1 : Condensation of substituted acetophenones with hydrazine derivatives to form hydrazones.
  • Step 2 : Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to generate heterocyclic carbaldehyde intermediates.
  • Step 3 : Coupling with piperazine derivatives via nucleophilic substitution or reductive amination.
    Key intermediates include the tetrahydroquinazolinone-carbaldehyde and 4-substituted piperazine precursors .

Q. Which in vitro assays are suitable for initial biological activity screening?

  • Answer :

  • Enzyme inhibition assays (e.g., kinase or PDE inhibition) using fluorescence-based or radiometric methods.
  • Antimicrobial susceptibility testing (MIC determination via broth microdilution).
  • Cytotoxicity profiling (MTT assay on cancer cell lines).
    These assays require purity validation (HPLC ≥95%) and solubility optimization (DMSO/PBS mixtures) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the Vilsmeier-Haack formylation step to maximize yield?

  • Answer : Key parameters include:

  • Solvent ratio : DMF:POCl₃ (1:3 molar ratio) for controlled exothermicity.
  • Temperature : Gradual heating (40°C → 80°C) to avoid side reactions.
  • Workup : Quenching with ice-water and neutralization (NaHCO₃) to isolate the carbaldehyde intermediate.
    Yields improve with anhydrous conditions and inert atmospheres (N₂/Ar) .

Q. What analytical strategies resolve contradictions in NMR data for stereoisomers or tautomeric forms?

  • Answer :

  • 2D NMR (COSY, NOESY) to assign spatial proximity of protons.
  • Variable-temperature NMR to identify dynamic tautomerism (e.g., keto-enol shifts).
  • X-ray crystallography for unambiguous confirmation of regiochemistry and stereochemistry .

Q. How does the 2,4-dimethoxyphenyl substituent affect pharmacokinetic properties?

  • Answer :

  • Lipophilicity : Methoxy groups increase logP, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic stability : Demethylation via CYP450 enzymes may generate reactive intermediates (validated via LC-MS/MS metabolic profiling ).
  • Structure-activity relationship (SAR) studies can compare analogs with -OCH₃ vs. -F/-Cl substituents .

Q. Which computational methods predict binding modes to kinase targets?

  • Answer :

  • Molecular docking (AutoDock Vina, Glide) to map interactions with ATP-binding pockets.
  • Molecular dynamics simulations (GROMACS) to assess binding stability over time.
  • Free-energy perturbation (FEP) to quantify affinity differences between analogs.
    Experimental validation via surface plasmon resonance (SPR) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.